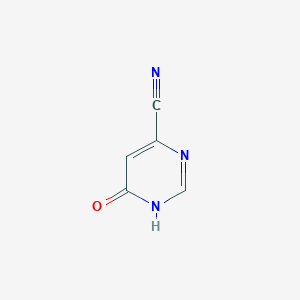

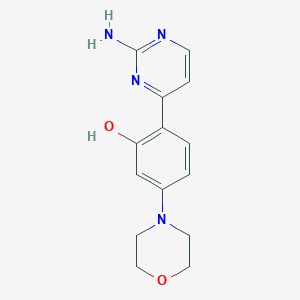

4-Cyano-6-hydroxypyrimidine

Übersicht

Beschreibung

4-Cyano-6-hydroxypyrimidine is a derivative of pyrimidine, which is an aromatic, heterocyclic, organic compound . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The chemical reactions of pyrimidines involve various processes. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines include a molar mass of 80.088 g mol−1, a density of 1.016 g cm−3, a melting point of 20 to 22 °C, and a boiling point of 123 to 124 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines were synthesized using environmentally friendly, multicomponent reactions. These compounds were characterized and evaluated for their antimicrobial activity against various pathogenic bacteria and fungi, showing mild to moderate activity. This research demonstrates the potential of 4-Cyano-6-hydroxypyrimidine derivatives in the development of new antimicrobial agents (Gupta, Jain, Madan, & Menghani, 2014).

Tautomeric Equilibrium Studies

The gas-phase tautomeric equilibrium of 4-hydroxypyrimidine with its ketonic forms was investigated, highlighting the stability of different conformations and their energy differences. This type of research is essential in understanding the chemical behavior and potential applications of pyrimidine derivatives in various fields, including medicinal chemistry and material sciences (Sánchez, Giuliano, Melandri, Favero, & Caminati, 2007).

Novel Derivatives Synthesis

6-Hydroxypyrimidine-4 (3Н)-one derivatives, which include the this compound structure, were synthesized as promising syntones for creating new biologically active substances. This research explored the potential of these derivatives in pharmaceutical applications, noting their presence in compounds with antitumor, antiviral, and immunostimulatory properties (Kuvaeva et al., 2020).

Corrosion Inhibition

The compound 2,4-diamino-6-hydroxypyrimidine, a close relative of this compound, was investigated for its corrosion inhibition properties on mild steel in HCl medium. This research is crucial for industrial applications where corrosion resistance is essential, and it shows the potential use of pyrimidine derivatives in corrosion inhibition solutions (Yıldız, 2018).

Inhibition of HIV Reverse Transcriptase

3-Hydroxypyrimidine-2,4-dione derivatives, structurally related to this compound, were studied for their potential as inhibitors of HIV reverse transcriptase. This research contributes to the development of new antiviral drugs, particularly those targeting the HIV virus (Tang et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Recent research has focused on the synthesis of novel analogues of similar compounds for potential therapeutic applications. For instance, novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons have been synthesized as highly potent and long-acting anti-hepatitis B virus agents .

Wirkmechanismus

Target of Action

The primary target of 4-Cyano-6-hydroxypyrimidine is Dihydroorotate Dehydrogenase (DHODH) . This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway .

Mode of Action

This compound interacts with DHODH, inhibiting its function .

Biochemical Pathways

The inhibition of DHODH disrupts the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. Disruption of this pathway can have significant downstream effects, including impaired DNA replication and RNA transcription.

Pharmacokinetics

The compound’s ability to inhibit dhodh suggests that it can penetrate cell membranes and reach its intracellular target

Result of Action

The inhibition of DHODH by this compound can lead to a decrease in pyrimidine nucleotide synthesis, which can have a variety of molecular and cellular effects. For example, it can lead to cell cycle arrest and apoptosis in rapidly dividing cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with DHODH . .

Biochemische Analyse

Biochemical Properties

4-Cyano-6-hydroxypyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, such as hypoxia-inducible factor prolyl hydroxylases (PHDs), which are involved in the regulation of oxygen homeostasis . The interaction between this compound and PHDs involves binding to the active site of the enzyme, thereby preventing the hydroxylation of prolyl residues on hypoxia-inducible factor (HIF) proteins. This inhibition leads to the stabilization and accumulation of HIF, which can then activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PHDs, this compound stabilizes HIF proteins, which then dimerize with HIF-β and translocate to the nucleus. This complex binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, leading to the transcription of genes that promote cell survival, angiogenesis, and metabolic adaptation under hypoxic conditions . Additionally, this compound has been shown to affect cellular metabolism by altering the expression of genes involved in glycolysis and mitochondrial respiration.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PHDs, which are Fe(II)/2-oxoglutarate-dependent dioxygenases. This compound binds to the active site of PHDs, displacing 2-oxoglutarate and preventing the hydroxylation of prolyl residues on HIF proteins . This inhibition stabilizes HIF proteins, allowing them to escape degradation by the ubiquitin-proteasome system. The stabilized HIF proteins then dimerize with HIF-β and activate the transcription of hypoxia-responsive genes. This mechanism highlights the potential of this compound as a therapeutic agent for conditions such as anemia and ischemic diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound can maintain its inhibitory effects on PHDs over extended periods, leading to sustained stabilization of HIF proteins and prolonged activation of hypoxia-responsive genes . Degradation products of this compound may accumulate over time, potentially affecting its efficacy and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PHDs and stabilizes HIF proteins, leading to beneficial effects such as increased erythropoiesis and improved tissue oxygenation. At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress, inflammation, and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at very high concentrations, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PHDs and the subsequent stabilization of HIF proteins. The compound affects metabolic flux by altering the expression of genes involved in glycolysis, mitochondrial respiration, and other metabolic processes . Enzymes such as lactate dehydrogenase and pyruvate dehydrogenase are among the key targets influenced by this compound, leading to changes in metabolite levels and overall cellular metabolism. These effects underscore the compound’s potential as a modulator of metabolic pathways in various physiological and pathological conditions.

Eigenschaften

IUPAC Name |

6-oxo-1H-pyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-2-4-1-5(9)8-3-7-4/h1,3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIHWDBYRWTOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)

![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384414.png)

![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)

![3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1384419.png)

![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)

![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)

![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)